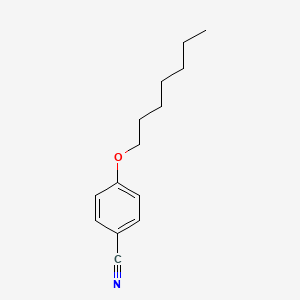

4-(Heptyloxy)benzonitrile

Overview

Description

4-(Heptyloxy)benzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis and characterization of functionalized polyfluorinated phthalocyanines involve a compound with a benzyloxy group and a phthalonitrile moiety, which shares some similarity with the heptyloxy benzonitrile structure . Additionally, the mesomorphic properties of certain polyfluoroalkoxycarbonyl phenyl benzoates, which also contain alkoxy and benzonitrile groups, are explored .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions. For example, a selective displacement of a para-fluorine atom using potassium carbonate (K2CO3) in dimethylformamide (DMF) is described, leading to the formation of a tetrafluoro-hexylthiobenzyloxy phthalonitrile . Another synthesis route involves the nucleophilic substitution of bromine and a nitro group on a phthalonitrile, yielding a benzotriazolyl-tritylphenoxy phthalonitrile . These methods could potentially be adapted for the synthesis of 4-(Heptyloxy)benzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Heptyloxy)benzonitrile is confirmed using various spectroscopic methods, including UV-vis, FT-IR, 1H NMR, 19F NMR, and mass spectroscopy . These techniques provide detailed information about the electronic and molecular structure, such as the presence of functional groups, molecular geometry, and the electronic environment of atoms within the molecule.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 4-(Heptyloxy)benzonitrile. However, the synthesis of related compounds suggests that nucleophilic substitution is a key reaction type for these molecules . The reactivity of the nitrile group and the influence of the heptyloxy substituent on the overall reactivity of the compound would be important considerations in any chemical reactions analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(Heptyloxy)benzonitrile, such as solubility in common organic solvents and mesomorphic behavior, are discussed . For example, the synthesized blue-green phthalocyanines are soluble in organic solvents , and the mesomorphic properties of certain benzoates are compared with similar compounds lacking aromatic fluorine substituents . These properties are crucial for understanding the potential applications of these compounds in various fields, such as materials science and organic electronics.

Scientific Research Applications

Molecular Dynamics and Liquid Crystals

4-Heptyloxybenzonitrile, under its derivative form 4-heptyloxy-4′-cyanobiphenyl (7OCB), has been studied through molecular dynamics simulations. These studies, focused on the nematic phase of liquid crystals, provide insights into order parameters, rotational self-diffusion coefficients, and viscosity coefficients. This research helps in understanding the dynamic phenomena and viscous properties of liquid crystals (Capar, Cebe, & Zakharov, 2011).

Electrolyte Additives in High Voltage Batteries

A derivative of 4-heptyloxybenzonitrile, 4-(Trifluoromethyl)-benzonitrile, has been explored as an electrolyte additive in lithium-ion batteries. Research indicates that it improves the cyclic stability and capacity retention of high voltage lithium nickel manganese oxide cathodes (Huang et al., 2014).

Optical Nonlinearity and Self-Organized Patterns

Studies on 4-(4-pentenyloxy)benzonitrile, a related compound, have shown interesting optical characteristics under different conditions, including thermally self-induced nonlinearity, self-diffraction, and filamentation of impinging beams. This leads to the creation of self-organized patterns, important in the field of optical materials and photonics (Trejo-Durán, Alvarado-Mendez, & Castaño, 2009).

Liquid Crystal Behavior and Photophysical Properties

New derivatives of 4-heptyloxybenzonitrile have been synthesized, exhibiting liquid crystalline behavior and luminescent properties. These compounds, with their unique structural features and light-emitting capabilities, are significant in the development of advanced materials for display technologies and optical applications (Ahipa et al., 2014).

Safety and Hazards

Future Directions

While specific future directions for the study of 4-(Heptyloxy)benzonitrile are not mentioned in the literature, the field of aromatic compounds, including benzonitriles, is a rich area of research. For instance, benzonitrile has been detected in the interstellar medium, suggesting potential astrobiological applications .

Mechanism of Action

Target of Action

Compounds like “4-(Heptyloxy)benzonitrile” often target proteins or enzymes in the body due to their ability to form coordination complexes with transition metals .

Mode of Action

The interaction of such compounds with their targets can involve various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

These compounds might affect various biochemical pathways. For instance, benzonitrile herbicides are known to undergo biotransformation via the nitrile hydratase–amidase pathway in certain microorganisms .

properties

IUPAC Name |

4-heptoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYYVHKDOAVYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411789 | |

| Record name | 4-N-heptyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29147-88-4 | |

| Record name | 4-N-heptyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)